chemical structure and properties of 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole
chemical structure and properties of 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole
This technical guide details the chemical structure, synthesis, and properties of 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole is a highly reactive heterocyclic electrophile. It serves as a critical intermediate for introducing the 3-methyl-1,2,4-oxadiazole motif—a known bioisostere for esters and amides—into larger pharmacological scaffolds.[1] Due to the high lability of the carbon-iodine bond compared to its chlorinated analog, this compound is typically employed as a "warhead" for alkylation reactions that require mild conditions or involve weak nucleophiles.
Key Characteristics:
-
Role: High-reactivity alkylating agent (
electrophile). -
Primary Utility: Late-stage functionalization of amines, thiols, and phenols in drug discovery.
-
Stability: Lower than the corresponding chloride; often generated in situ or stored at low temperatures.
Chemical Structure & Physical Properties[1][2][3][4][5][6]
The molecule consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 5-position with an iodomethyl group. The electron-deficient nature of the oxadiazole ring enhances the electrophilicity of the exocyclic methylene carbon.[1]
Molecular Data
| Property | Data |
| IUPAC Name | 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole |
| Molecular Formula | |
| Molecular Weight | 224.00 g/mol |
| SMILES | CC1=NOC(CI)=N1 |
| Precursor CAS | 1192-81-0 (for the 5-chloromethyl analog) |
| Predicted LogP | ~1.2 - 1.5 (Lipophilic due to Iodine) |
| Physical State | Low-melting solid or oil (Predicted) |
Structural Analysis[6]
-
1,2,4-Oxadiazole Core: A planar, aromatic system. The N-O bond is weak, making the ring susceptible to reductive cleavage under harsh conditions, but stable to standard alkylation protocols.
-
Iodomethyl Group (
): The iodine atom is a superior leaving group compared to chlorine or bromine due to the weak C-I bond and the polarizability of iodine. -
Electronic Effects: The oxadiazole ring acts as an electron-withdrawing group (EWG), further activating the methylene carbon for nucleophilic attack.
Synthesis & Manufacturing
The synthesis of the iodomethyl derivative typically proceeds via the Finkelstein reaction starting from the commercially available 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. Direct ring closure to form the iodo-compound is less common due to the instability of iodoacetyl precursors during the cyclization heat.
Synthesis Pathway (Graphviz Diagram)
Figure 1: Synthetic route from acetamidoxime to the target iodomethyl oxadiazole.
Detailed Protocol: Finkelstein Exchange
This protocol describes the conversion of the chloro-analog to the iodo-analog.
-
Reagents:
-
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (1.0 eq)
-
Sodium Iodide (NaI) (1.2 – 1.5 eq)
-
Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK).
-
-
Procedure:
-
Dissolve the chloromethyl precursor in anhydrous acetone (0.1 M concentration).
-
Add solid NaI. The solution may turn yellow/brown due to trace iodine liberation.
-
Stir at room temperature (RT) for 2–4 hours. A white precipitate (NaCl) will form, driving the equilibrium forward.
-
Note: If the reaction is sluggish, heat to reflux (56°C) for 1 hour.
-
-
Work-up:
-
Filter off the NaCl solid.
-
Concentrate the filtrate in vacuo at low temperature (<30°C) to avoid decomposition.
-
Purification: The crude residue is often used directly. If purification is needed, use rapid silica chromatography with non-polar eluents (Hexane/EtOAc), keeping the column protected from light.
-
Reactivity Profile & Applications
The primary value of 5-(iodomethyl)-3-methyl-1,2,4-oxadiazole lies in its reactivity as a soft electrophile .
Nucleophilic Substitution ( )
The iodine atom is an excellent leaving group (
-
Amines: Rapid N-alkylation to form secondary/tertiary amines.
-
Phenols/Thiols: Efficient O- or S-alkylation under mild basic conditions (
/DMF). -
Heterocycles: Alkylation of imidazoles, triazoles, or indoles.
Mechanistic Workflow (Graphviz Diagram)
Figure 2: Mechanism of Nucleophilic Substitution (
Medicinal Chemistry Applications[1][3][4][8][9][10][11]
-
Bioisosterism: The 1,2,4-oxadiazole ring mimics esters and amides but offers improved metabolic stability against hydrolysis by esterases and peptidases.
-
Linker Design: The methylene spacer (
) insulates the nucleophile from the electron-withdrawing ring, preventing conjugation but maintaining a specific spatial geometry useful in GPCR ligand design.
Safety & Handling (SDS Summary)
Warning: Alkyl iodides are potent alkylating agents and should be treated as potential carcinogens and lachrymators.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through skin.[2] |
| Skin/Eye | Causes severe irritation.[2] The iodomethyl group is a lachrymator (tear-inducing). |
| Stability | Light sensitive. Decomposes to release free iodine ( |
| Storage | Store at -20°C, under inert gas ( |
Disposal: Quench excess alkylating agent with an amine-based scavenger or thiosulfate solution before disposal.
References
-
BenchChem. 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole and related structures. (General structural context for iodo-oxadiazoles).
-
PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (Precursor Data).[2] National Library of Medicine.
-
Santa Cruz Biotechnology. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Product Data.[3] (Commercial source for the chloro-precursor). [3]
-
Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[4] J. Med. Chem. 2012, 55, 5, 1817–1830. (Review of oxadiazole bioisosterism).
Sources
- 1. 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole | Benchchem [benchchem.com]
- 2. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | CAS 1192-81-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
